N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide, a pyrrole, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiazolidine dioxide ring, which can be synthesized from the corresponding thiazolidine derivative through oxidation reactions. The pyrrole and thiophene rings are then introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the isothiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isothiazolidine dioxide ring may play a key role in these interactions, potentially through the formation of covalent bonds with target proteins. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets within the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid: This compound shares the isothiazolidine dioxide ring but differs in the presence of a boronic acid group instead of the pyrrole and thiophene rings.
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen heterocycles and have been studied for their antimicrobial properties.
Uniqueness
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity allows for a wide range of potential modifications and applications, setting it apart from simpler compounds .
Properties
Molecular Formula |
C20H21N3O3S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H21N3O3S2/c24-20(14-19(16-8-12-27-15-16)22-9-1-2-10-22)21-17-4-6-18(7-5-17)23-11-3-13-28(23,25)26/h1-2,4-10,12,15,19H,3,11,13-14H2,(H,21,24) |
InChI Key |
OXXWWWWFGVHNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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